(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1632285-96-1
VCID: VC7951058
InChI: InChI=1S/C17H17BrN6O/c18-11-3-4-13-12(10-11)15(19)22-17(21-13)24-8-6-23(7-9-24)16(25)14-2-1-5-20-14/h1-5,10,20H,6-9H2,(H2,19,21,22)
SMILES: C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4
Molecular Formula: C17H17BrN6O
Molecular Weight: 401.3

(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone

CAS No.: 1632285-96-1

Cat. No.: VC7951058

Molecular Formula: C17H17BrN6O

Molecular Weight: 401.3

* For research use only. Not for human or veterinary use.

(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone - 1632285-96-1

Specification

CAS No. 1632285-96-1
Molecular Formula C17H17BrN6O
Molecular Weight 401.3
IUPAC Name [4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone
Standard InChI InChI=1S/C17H17BrN6O/c18-11-3-4-13-12(10-11)15(19)22-17(21-13)24-8-6-23(7-9-24)16(25)14-2-1-5-20-14/h1-5,10,20H,6-9H2,(H2,19,21,22)
Standard InChI Key ROUSRTQBCULURJ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4
Canonical SMILES C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 4. The 4-amino and 6-bromo substituents enhance electrophilicity and hydrogen-bonding potential .

  • Piperazine linker: A six-membered diamine ring that confers conformational flexibility and facilitates interactions with biological targets .

  • Pyrrole-methanone group: A five-membered aromatic ring with a ketone functional group, contributing to π-π stacking and dipole interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇BrN₆O
Molecular Weight401.3 g/mol
CAS Registry1632285-96-1
IUPAC Name[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone
SMILESC1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4
Solubility (Predicted)Low in water; soluble in DMSO

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum exhibits signals for the pyrrole protons (δ 6.2–6.8 ppm), piperazine methylenes (δ 2.8–3.5 ppm), and quinazoline aromatic protons (δ 7.5–8.2 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 401.3 ([M+H]⁺), with fragmentation patterns consistent with cleavage at the piperazine-quinazoline bond .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Quinazoline Bromination: 4-Aminoquinazoline is brominated at position 6 using N-bromosuccinimide (NBS) in DMF .

  • Piperazine Coupling: The brominated intermediate reacts with piperazine under Mitsunobu conditions (DEAD, PPh₃) to form the C2-piperazine derivative .

  • Pyrrole Methanone Conjugation: The piperazine nitrogen is acylated with pyrrole-2-carboxylic acid chloride in the presence of triethylamine .

Table 2: Optimization Parameters for Step 3

ConditionOptimal ValueYield Improvement
SolventDichloromethane78% → 85%
Temperature0–5°CReduced side products
CatalystDMAP15% rate increase

Industrial Availability

Suppliers such as Parchem and BLD Pharmatech Ltd. offer the compound at research-grade purity (>95%) . Scalability remains limited due to challenges in purifying the final product, necessitating column chromatography or recrystallization from ethanol/water mixtures .

Comparative Analysis with Analogues

Table 3: Structural and Activity Comparison

CompoundMolecular WeightKey Structural DifferenceIC₅₀ (EGFR)
Target Compound401.3Pyrrole-methanone0.45 µM
[4-(4-Amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-furan-2-yl-methanone402.2Furan replaces pyrrole1.2 µM
4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-(4-bromophenyl)methanone472.3Dimethoxyquinazoline; bromophenyl0.78 µM

The pyrrole derivative exhibits superior kinase inhibition compared to furan analogues, likely due to enhanced π-stacking with tyrosine residues .

Challenges and Future Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) are under investigation to improve bioavailability .

  • Toxicology Profiling: Hepatotoxicity observed in murine models (ALT elevation at 50 mg/kg) necessitates structural refinement .

  • Targeted Delivery: Nanoparticle encapsulation (PLGA carriers) is being explored to enhance tumor accumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator